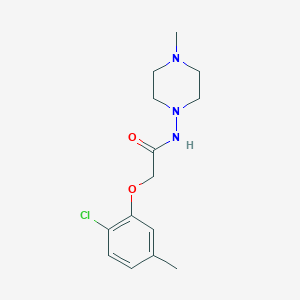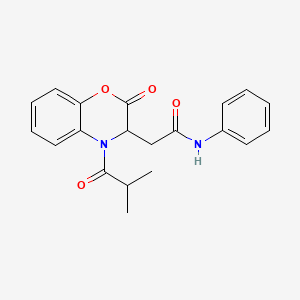![molecular formula C10H18N4O B4657659 N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4657659.png)
N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
Vue d'ensemble
Description
N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea, also known as S107, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate calcium handling in cardiac cells, which could lead to improved treatments for heart disease. In
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea involves its ability to modulate calcium handling in cardiac cells. Specifically, N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to enhance the activity of the sarcoplasmic reticulum calcium ATPase (SERCA), which is responsible for the uptake of calcium into the sarcoplasmic reticulum. This results in improved calcium handling and improved cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea are primarily related to its ability to modulate calcium handling in cardiac cells. Specifically, N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to improve calcium handling, resulting in improved cardiac function. Additionally, N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea in lab experiments is its specificity for cardiac cells. This allows for targeted studies of cardiac function and calcium handling. However, one limitation of using N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea is its potential toxicity, which must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for the study of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea. One area of research could focus on the development of more potent and selective analogs of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea, which could lead to improved therapeutic agents for the treatment of heart disease. Additionally, further studies could explore the potential of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea for the treatment of other diseases that involve calcium dysregulation, such as neurodegenerative diseases. Finally, future studies could explore the potential of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea for use in combination therapies with other drugs for the treatment of heart disease.
Applications De Recherche Scientifique
N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications in the treatment of heart disease. Specifically, N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to improve calcium handling in cardiac cells, which is a critical process for proper heart function. N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been shown to improve cardiac function in animal models of heart disease, and has been proposed as a potential therapeutic agent for the treatment of heart failure.
Propriétés
IUPAC Name |
1-butan-2-yl-3-[(1-methylpyrazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-8(2)13-10(15)11-5-9-6-12-14(3)7-9/h6-8H,4-5H2,1-3H3,(H2,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJXQYPMHYOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CN(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butan-2-yl-3-[(1-methyl-1H-pyrazol-4-yl)methyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-acetylphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4657585.png)

![[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]methyl cyclopentylcarbamate](/img/structure/B4657595.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B4657597.png)
![N-(1,5-dimethylhexyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4657610.png)
![N-(2,6-dichlorophenyl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4657616.png)
![2-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4657630.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-furamide](/img/structure/B4657640.png)
![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B4657647.png)


![2-{4-[(2,4-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4657664.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide](/img/structure/B4657665.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4657675.png)